14-butylsulfanyl-13-(4-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one
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Overview
Description
9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one is a complex heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a naphtho-thieno-pyrimidine core with various substituents such as butylsulfanyl and methoxyphenyl groups. The compound’s intricate structure and functional groups make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a thieno[2,3-d]pyrimidine derivative with appropriate reagents to introduce the butylsulfanyl and methoxyphenyl groups. The reaction conditions typically include the use of strong bases, such as lithium diisopropylamide (LDA), and various electrophiles to achieve the desired substitutions .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as carbonyls or nitro groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the butylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms and structure-activity relationships.
Medicine: Research is ongoing to explore the compound’s potential as a lead compound for drug discovery and development. Its unique structure may allow it to interact with specific molecular targets and pathways, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved in its mechanism of action .
Comparison with Similar Compounds
9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one can be compared with other similar compounds, such as:
Thieno[2,3-d]pyrimidin-4-ones: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Naphtho[2,1-b]thiophenes: These compounds have a similar naphtho-thiophene core but lack the pyrimidine ring, resulting in different reactivity and applications.
Butylsulfanyl derivatives: Compounds with butylsulfanyl groups may exhibit similar chemical reactivity but differ in their overall structure and biological activities.
The uniqueness of 9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one lies in its combination of functional groups and core structure, which confer specific chemical and biological properties that distinguish it from other related compounds.
Properties
Molecular Formula |
C25H24N2O2S2 |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
14-butylsulfanyl-13-(4-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one |
InChI |
InChI=1S/C25H24N2O2S2/c1-3-4-15-30-25-26-23-21(24(28)27(25)17-10-12-18(29-2)13-11-17)20-14-9-16-7-5-6-8-19(16)22(20)31-23/h5-8,10-13H,3-4,9,14-15H2,1-2H3 |
InChI Key |
PZWKYJOOUSYJIX-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1C5=CC=C(C=C5)OC |
Canonical SMILES |
CCCCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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